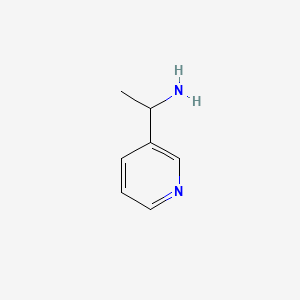

1-Pyridin-3-yl-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVQNBXPYJGNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971500 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56129-55-6 | |

| Record name | α-Methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56129-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethylamine, alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056129556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Pyridin-3-yl-ethylamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, a versatile compound with significant applications in pharmaceutical and chemical research.

Chemical Properties

This compound is a pyridinamine derivative with the following key physicochemical properties:

| Property | Value | Source |

| IUPAC Name | 1-pyridin-3-ylethanamine | [1][2] |

| CAS Number | 56129-55-6 | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₀N₂ | [1][3][4][5][7] |

| Molecular Weight | 122.17 g/mol | [1][3][4][5][7] |

| Appearance | Solid, Colorless to pink liquid | [4][5] |

| Melting Point | 63 °C | [3][9][10] |

| Boiling Point | 118-120 °C (at 14 Torr) | [3][9][10] |

| Density | 1.014 g/cm³ (at 25 °C) | [3][9] |

| pKa | 8.81 ± 0.29 (Predicted) | [3][9][11] |

| Vapor Pressure | 0.11 mmHg (at 25 °C) | [11] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons.[11] |

Chemical Structure

The structure of this compound consists of a pyridine ring substituted at the 3-position with an ethylamine group.

| Identifier | String | Source |

| SMILES | NC(C)C1=CC=CN=C1 | [4][12] |

| CC(C1=CN=CC=C1)N | [2] | |

| InChI | 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3 | [2][4][6][8] |

| InChI Key | IQVQNBXPYJGNEA-UHFFFAOYSA-N | [2][4][6][8] |

Experimental Protocols

Synthesis of this compound from 3-Acetylpyridine [3]

This protocol details a two-step synthesis process starting from 3-acetylpyridine.

Step 1: Oxime Formation

-

Reagents: 3-Acetylpyridine (0.5 g, 4.1 mmol), potassium carbonate (1.7 g, 12.3 mmol), hydroxylamine hydrochloride (342 mg, 5 mmol), methanol (10 mL).

-

Procedure: The reagents are mixed in methanol and stirred for 16 hours at room temperature. After the reaction is complete, the mixture is filtered, and the filtrate is collected for the next step.

Step 2: Reduction to Amine

-

Reagents: Filtrate from Step 1, Zinc powder (1.3 g, 21 mmol), ammonium chloride (1.1 g, 21 mmol).

-

Procedure: Zinc powder and ammonium chloride are added to the filtrate, and the mixture is stirred for 24 hours at room temperature.

-

Work-up: Water (10 mL) is added to the reaction mixture, and it is filtered again. The filtrate is then concentrated and dried to yield the final product.

-

Yield: 300 mg (60%) of 1-(3-pyridyl)ethylamine as a white solid.[3]

Product Characterization:

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.52 (d, J = 4.9 Hz, 1H), 8.32 (td, J = 7.7, 1.9 Hz, 1H), 7.68 (d, J = 7.7 Hz, 1H), 7.28 (ddd, J = 7.5, 4.9, 1.1 Hz, 1H), 4.6 (q, J = 6.0 Hz, 1H), 1.25 (d, J = 6.6 Hz, 3H).[3]

-

Mass Spectrometry (ESI): m/z 123.4 [M + 1]⁺.[3]

Caption: Synthesis workflow for this compound.

Applications and Biological Relevance

This compound is a compound of significant interest in various fields of chemical and pharmaceutical research. Its versatile structure makes it a valuable building block and ligand.

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel drug candidates.[5] It is particularly prominent in the development of therapeutics for neurological disorders and in anti-cancer research due to its effective interaction with biological targets.[5]

-

Biochemical Research: The compound is utilized in studies concerning neurotransmitter systems, aiding researchers in understanding the mechanisms of action of certain drugs and their effects on the brain.[5]

-

Coordination Chemistry: It functions as a ligand in the formation of metal complexes, which are pivotal in catalysis and material science.[5]

-

Agricultural Chemistry: There is ongoing exploration of its potential in creating agrochemicals designed to improve crop resilience and growth.[5]

Caption: Key application areas of this compound.

Safety Information

This compound is classified as toxic if swallowed and may cause an allergic skin reaction or serious eye damage.[3] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.[11] It is sensitive to air and should be stored under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3][11]

References

- 1. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 2771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56129-55-6 [amp.chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(3-Pyridyl)ethylamine, 96% | Fisher Scientific [fishersci.ca]

- 8. 1-(3-Pyridyl)ethylamine AldrichCPR 56129-55-6 [sigmaaldrich.com]

- 9. This compound CAS#: 56129-55-6 [m.chemicalbook.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. chembk.com [chembk.com]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis of 1-Pyridin-3-yl-ethylamine from 3-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-Pyridin-3-yl-ethylamine from 3-acetylpyridine. The synthesis of this amine is a critical step in the development of various pharmaceutical compounds. This document details established methodologies, including reductive amination, asymmetric synthesis, and biocatalysis, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.

Reductive Amination Pathways

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. This approach involves the conversion of 3-acetylpyridine to an intermediate imine, which is then reduced to the target amine, this compound. Key variations of this method include the Leuckart reaction and catalytic transfer hydrogenation.

Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] This one-pot reaction is driven by heating the carbonyl compound with the Leuckart reagent.[1] The reaction proceeds through the formation of an intermediate N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. While effective, this method often requires high temperatures, typically between 120°C and 130°C.[1]

Experimental Protocol: Leuckart Reaction of 3-Acetylpyridine

A typical laboratory-scale Leuckart reaction for the synthesis of this compound from 3-acetylpyridine is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylpyridine (1.0 equivalent) with an excess of ammonium formate (3.0-5.0 equivalents).

-

Heating: Heat the reaction mixture to a temperature between 160°C and 170°C.

-

Reaction Time: Maintain the temperature for a period of 4 to 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Hydrolysis: After completion, cool the reaction mixture and add concentrated hydrochloric acid. Reflux the mixture for an additional 8 hours to hydrolyze the intermediate formyl derivative.

-

Workup: Cool the acidic solution and basify with a suitable base, such as sodium hydroxide, to a pH greater than 10.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers a milder alternative to the classical Leuckart reaction. This method employs a hydrogen donor, such as ammonium formate, in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2][3] The reaction can often be performed at lower temperatures and can exhibit high chemoselectivity.[3]

Experimental Protocol: Catalytic Transfer Hydrogenation of 3-Acetylpyridine

A representative procedure for the catalytic transfer hydrogenation of 3-acetylpyridine is outlined below:

-

Reaction Setup: To a solution of 3-acetylpyridine (1.0 equivalent) in a suitable solvent, such as methanol, add ammonium formate (3.0-5.0 equivalents).

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).

-

Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux, monitoring the reaction by TLC or GC.

-

Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography or distillation to yield this compound.

Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest in pharmaceutical development, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric synthesis methods aim to produce a single enantiomer of the target amine.

Catalytic Asymmetric Reductive Amination

Catalytic asymmetric reductive amination involves the use of a chiral catalyst to induce enantioselectivity in the reduction of the intermediate imine. Ruthenium-BINAP complexes are well-established catalysts for the asymmetric hydrogenation of various functional groups.[4]

Experimental Protocol: Asymmetric Reductive Amination of 3-Acetylpyridine

A general procedure for the asymmetric reductive amination of 3-acetylpyridine using a chiral ruthenium catalyst is as follows:

-

Imine Formation: In a reaction vessel, condense 3-acetylpyridine with a suitable amine source, such as ammonia or an ammonium salt, to form the corresponding imine. This step is often carried out in situ.

-

Catalyst Preparation: In a separate vessel, prepare the active chiral catalyst, for example, by reacting a ruthenium precursor with a chiral ligand like (S)-BINAP.

-

Asymmetric Hydrogenation: Introduce the pre-formed or in situ generated imine to the activated chiral catalyst under a hydrogen atmosphere (typically 4-100 atm). The reaction is usually carried out in a suitable solvent like methanol or ethanol at a controlled temperature.

-

Workup and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard techniques. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Biocatalytic Synthesis using Transaminases

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[5][6] This method offers high enantioselectivity and operates under mild reaction conditions.[7]

Experimental Protocol: Biocatalytic Reductive Amination of 3-Acetylpyridine

A typical procedure for the biocatalytic amination of 3-acetylpyridine using a transaminase is as follows:

-

Reaction Medium: Prepare a buffered aqueous solution (e.g., phosphate buffer at a specific pH, typically around 7-9).

-

Reagent Addition: Add 3-acetylpyridine, a suitable amino donor (e.g., isopropylamine or L-alanine), and the pyridoxal 5'-phosphate (PLP) cofactor to the buffer.

-

Enzyme Addition: Introduce the selected transaminase enzyme (either as a whole-cell catalyst or a purified enzyme).

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation. The reaction progress and enantiomeric excess are monitored by HPLC.

-

Workup and Purification: Once the reaction reaches the desired conversion, the enzyme is removed (e.g., by centrifugation or filtration), and the product is extracted from the aqueous phase using an organic solvent. The solvent is then removed, and the product is purified.

Data Presentation

Table 1: Comparison of Synthesis Pathways for this compound

| Pathway | Reagents & Conditions | Typical Yield (%) | Enantiomeric Excess (%) | Key Advantages | Key Disadvantages |

| Leuckart Reaction | 3-Acetylpyridine, Ammonium formate, 160-170°C | 50-70 | N/A (Racemic) | One-pot, inexpensive reagents | High temperatures, moderate yields |

| Catalytic Transfer Hydrogenation | 3-Acetylpyridine, Ammonium formate, Pd/C, Methanol, RT-Reflux | 70-90 | N/A (Racemic) | Mild conditions, high yields | Use of precious metal catalyst |

| Asymmetric Reductive Amination | 3-Acetylpyridine, Ammonia/Ammonium salt, Chiral Ru-BINAP catalyst, H₂ (4-100 atm) | 60-85 | >95 | High enantioselectivity | Requires specialized catalysts and high-pressure equipment |

| Biocatalysis | 3-Acetylpyridine, Transaminase, Amino donor (e.g., Isopropylamine), PLP, Buffer, 30-40°C | >90 | >99 | High enantioselectivity, mild conditions, environmentally friendly | Enzyme cost and stability can be a factor |

Mandatory Visualizations

Caption: Reductive amination pathways from 3-acetylpyridine.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

Spectroscopic Profile of 1-Pyridin-3-yl-ethylamine: A Technical Guide

Introduction

1-Pyridin-3-yl-ethylamine is a chemical compound of interest in pharmaceutical and materials science research. As a derivative of pyridine, it serves as a versatile building block for the synthesis of more complex molecules. Accurate characterization of this compound is paramount for its application in drug development and materials research. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the available and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.52 | d | 4.9 | Pyridine H-2 |

| 8.32 | td | 7.7, 1.9 | Pyridine H-6 |

| 7.68 | d | 7.7 | Pyridine H-4 |

| 7.28 | ddd | 7.5, 4.9, 1.1 | Pyridine H-5 |

| 4.60 | q | 6.0 | CH |

| 1.25 | d | 6.6 | CH₃ |

¹³C NMR Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Pyridine C-2 |

| ~149 | Pyridine C-6 |

| ~140 | Pyridine C-4 |

| ~136 | Pyridine C-3 |

| ~123 | Pyridine C-5 |

| ~50 | CH |

| ~25 | CH₃ |

Infrared (IR) Spectroscopy

Note: A specific experimental IR spectrum for this compound was not found. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (primary amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1220-1020 | Medium | C-N stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 123.4 | [M+H]⁺ (Molecular Ion + 1) |

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

¹³C NMR: The spectrum is recorded with proton decoupling. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or after separation by liquid chromatography. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Physical properties of 1-Pyridin-3-yl-ethylamine (boiling point, melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Pyridin-3-yl-ethylamine, a versatile compound utilized in the synthesis of pharmaceuticals and other specialty chemicals.[1] The data and protocols presented herein are intended to support research and development activities by providing reliable physical property data and standardized methodologies for its determination.

Physical Properties Data Summary

The physical properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes its key physical characteristics.

| Property | Value | Conditions | Reference(s) |

| Melting Point | 63 °C | - | [2][3][4][5] |

| Boiling Point | 118-120 °C | 14 Torr | [2][3][4][5] |

| Density | 1.014 g/cm³ | 25 °C | [2][4][5] |

| Solubility | Soluble | Ethanol, Ether, Chlorinated Hydrocarbons | [4] |

| Moderately Soluble (predicted) | Water | [6] | |

| Soluble | 5% Hydrochloric Acid | [7] |

Experimental Protocols for Property Determination

Detailed and reproducible experimental protocols are essential for verifying the physical properties of chemical compounds. The following sections outline standard procedures for determining the melting point, boiling point, and solubility of this compound.

The melting point is a crucial indicator of purity for a solid compound.[8]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp) or Thiele tube with heating oil

-

Capillary tubes (sealed at one end)[9]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.[10]

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.[9][10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (10-20 °C/min ramp rate) to determine an approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point. Prepare a new sample and heat at a slow rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1.0 °C).

Given that the boiling point is reported at reduced pressure, a micro-scale method is appropriate for laboratory verification.

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[11]

-

Stand and clamp

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.[11]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. Secure the assembly in the heating apparatus.[9]

-

Heating: Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has overcome the atmospheric pressure. Note this temperature.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.[12]

This protocol determines the solubility of this compound in various solvents, which provides insight into its polarity and chemical nature.[7]

Apparatus:

-

Small test tubes (13x100 mm)

-

Test tube rack

-

Spatula or dropper

-

Glass stirring rods

-

pH paper

Solvents:

-

Deionized Water

-

Ethanol

-

Diethyl Ether

-

5% Aqueous Hydrochloric Acid (HCl)

Procedure:

-

Sample Preparation: For each solvent, place approximately 25 mg of solid this compound (or 0.05 mL if liquid) into a clean, dry test tube.[7]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[7]

-

Mixing: After each addition, vigorously shake or stir the mixture with a clean glass rod.[7]

-

Observation and Classification:

-

Observe whether the compound completely dissolves. Classify as "soluble" or "insoluble."

-

For Water: If the compound is soluble in water, test the resulting solution with pH paper. An amine should yield a basic solution (pH > 7).[13]

-

For 5% HCl: If the compound is insoluble in water, its solubility in 5% HCl is a strong indication of its basic (amine) functional group, as it will form a soluble ammonium salt.[7][13]

-

-

Data Recording: Record the solubility observations for each solvent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Workflow for determining the physical properties of a chemical compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 56129-55-6 [amp.chemicalbook.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. chembk.com [chembk.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. davjalandhar.com [davjalandhar.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

A Technical Guide to the Enantiomers of 1-(Pyridin-3-yl)ethanamine for Researchers and Drug Development Professionals

Introduction: (R)- and (S)-1-(Pyridin-3-yl)ethanamine are chiral building blocks of significant interest in medicinal chemistry and pharmaceutical development. The pyridine moiety is a common structural motif in a vast array of biologically active compounds, acting as a hydrogen bond acceptor and participating in various receptor-binding interactions. The stereochemistry at the ethylamine side chain is critical, as enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Consequently, the ability to synthesize and analyze these enantiomers in high purity is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physicochemical properties, synthesis, resolution, and analysis of these important chiral amines.

Physicochemical and Computed Properties

The fundamental properties of the (R)- and (S)-enantiomers of 1-(pyridin-3-yl)ethanamine and their common salt forms are summarized below. While enantiomers share identical physical properties in an achiral environment, their interaction with plane-polarized light (optical rotation) is equal and opposite.[3]

| Property | (R)-1-(Pyridin-3-yl)ethanamine | (S)-1-(Pyridin-3-yl)ethanamine |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [4] | 122.17 g/mol |

| CAS Number (Free Base) | 40154-75-4[4] | 27854-93-9 |

| CAS Number (HCl salt) | 1169576-97-9[5] | 1391360-97-6[6] |

| IUPAC Name | (1R)-1-pyridin-3-ylethanamine[4] | (1S)-1-pyridin-3-ylethanamine |

| Topological Polar Surface Area | 38.9 Ų[4] | 38.9 Ų |

| XLogP3 | 0.1[4] | 0.1 |

| Hydrogen Bond Donor Count | 1[4] | 1 |

| Hydrogen Bond Acceptor Count | 2[4] | 2 |

| Optical Rotation [α] | (+)-isomer (Dextrorotatory)[4] | (-)-isomer (Levorotatory) |

Note: Specific rotation values can vary with solvent, concentration, and temperature. The signs (+) and (-) are based on common depositor-supplied synonyms.[4]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-(pyridin-3-yl)ethanamine can be achieved through two primary strategies: asymmetric synthesis, which creates the desired stereocenter selectively, or chiral resolution, which separates a pre-formed racemic mixture.

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. A common and effective method involves the use of a chiral sulfinamide auxiliary, such as p-toluenesulfinamide.[7] The general workflow involves the condensation of 3-acetylpyridine with the chiral auxiliary to form a sulfinylimine, followed by diastereoselective reduction and subsequent removal of the auxiliary.

digraph "Asymmetric_Synthesis_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6, size="10,5!"];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=11];

// Node Definitions

Start [label="3-Acetylpyridine +\n(R)-p-Toluenesulfinamide", fillcolor="#F1F3F4", fontcolor="#202124"];

Reaction1 [label="Condensation\n(e.g., Ti(OEt)4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Intermediate1 [label="Chiral N-Sulfinylimine\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Reaction2 [label="Diastereoselective\nReduction (e.g., NaBH4)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Intermediate2 [label="N-Sulfinyl Amine\n(Diastereomerically Enriched)", fillcolor="#F1F3F4", fontcolor="#202124"];

Reaction3 [label="Acidic Hydrolysis\n(Auxiliary Cleavage)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

End [label="(R)-1-(Pyridin-3-yl)ethanamine\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Start -> Reaction1 [color="#34A853"];

Reaction1 -> Intermediate1 [color="#34A853"];

Intermediate1 -> Reaction2 [color="#34A853"];

Reaction2 -> Intermediate2 [color="#34A853"];

Intermediate2 -> Reaction3 [color="#34A853"];

Reaction3 -> End [color="#34A853"];

}

Principle of chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This protocol is a generalized procedure based on the principles of diastereomeric salt resolution.[8][9]

-

Salt Formation: Dissolve racemic 1-(pyridin-3-yl)ethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol, under gentle heating. In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in the minimum amount of the same hot solvent.

-

Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The enantiomeric excess (e.e.) of the crystallized salt should be checked at this stage (see analysis section). If the e.e. is insufficient, one or more recrystallizations from a fresh portion of hot solvent can be performed to improve purity.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH or K₂CO₃) until the pH is strongly basic (pH > 10) to deprotonate the amine and break the salt.

-

Extraction and Isolation: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 1-(pyridin-3-yl)ethanamine. The resolving agent remains in the aqueous layer and can potentially be recovered.

Analysis and Characterization

Confirming the enantiomeric purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and accurate method for this determination.[10]

```dot

digraph "Chiral_HPLC_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=11];

// Node Definitions

Sample [label="Sample Solution\n(R/S Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"];

Injection [label="Inject", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Column [label="Chiral HPLC Column\n(e.g., Cellulose-based CSP)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124", width=2];

Separation [label="Differential Interaction\nwith Stationary Phase", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", width=2];

Detection [label="UV Detector", shape=trapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Chromatogram [label="Chromatogram\n(Separated Peaks)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Injection [color="#5F6368"];

Injection -> Column [color="#5F6368"];

Column -> Separation [label="Mobile Phase", color="#5F6368"];

Separation -> Detection [color="#5F6368"];

Detection -> Chromatogram [color="#5F6368"];

}

References

- 1. nps.org.au [nps.org.au]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. (R)-1-(Pyridin-3-yl)ethanamine | C7H10N2 | CID 1084920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1169576-97-9|(R)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1391360-97-6|(S)-1-(Pyridin-3-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. iris.unito.it [iris.unito.it]

- 8. onyxipca.com [onyxipca.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. mdpi.com [mdpi.com]

The Biological Versatility of 1-Pyridin-3-yl-ethylamine and its Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthetic Strategies, Biological Activities, and Mechanistic Insights

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents. Within this vast chemical space, 1-Pyridin-3-yl-ethylamine and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, spanning from anticancer and antimicrobial to neurological applications. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, biological evaluation, and underlying mechanisms of action to support further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically commences from readily available 3-acetylpyridine. A common and efficient method involves a reductive amination process. The general synthetic approach allows for the introduction of a wide variety of substituents on the amine, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity

Derivatives of the 1-pyridin-3-yl-ethyl scaffold have demonstrated significant potential as anticancer agents. Studies on structurally related compounds, such as diphenyl 1-(pyridin-3-yl)ethylphosphonates, have revealed cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | Liver Carcinoma (HepG2) | Data not specified, but showed significant activity | [1] |

| Human Breast Adenocarcinoma (MCF-7) | Data not specified, but showed significant activity | [1] | |

| Pyridine-Thiazole Hybrids | Colon (HCT-116) | 0.57 - 7.8 | [2] |

| Breast (MCF-7) | 0.57 - 7.8 | [2] | |

| Leukemia (HL-60) | 0.57 | [2] | |

| Pyridine-Urea Derivatives | Breast (MCF-7) | 0.11 - 1.88 | [3] |

Note: Data for direct derivatives of this compound is limited; the table presents data for structurally related pyridine compounds to indicate the potential of the scaffold.

Signaling Pathways in Anticancer Activity

The anticancer activity of many pyridine-containing compounds is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. One of the critical pathways frequently implicated is the PI3K/Akt signaling cascade, which is often dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | Escherichia coli | 10 - 100 |[1] | | | Bacillus subtilis | 10 - 100 |[1] | | | Staphylococcus aureus | 10 - 100 |[1] | | | Candida albicans | 10 - 100 |[1] | | | Saccharomyces cerevisiae | 10 - 100 |[1] | | Pyridine-based thiadiazole derivatives | Bacillus subtilis | Not specified, but showed good activity |[4] | | | Escherichia coli | Not specified, but showed good activity |[4] |

Note: The table provides data for structurally related pyridine compounds, suggesting the potential antimicrobial profile of this compound derivatives.

Neurological Activity

The structural similarity of this compound to endogenous neurotransmitters suggests its potential to interact with neurological targets. While specific data for this compound is limited, related pyridine derivatives have been shown to exhibit activity at various receptors, including dopamine and serotonin receptors. For instance, certain [4-(Phenoxy)pyridin-3-yl]methylamines act as selective noradrenaline reuptake inhibitors.[5] Further investigation into the neurological profile of this compound derivatives is warranted to explore their potential in treating central nervous system disorders.

Experimental Protocols

Synthesis of N-Benzyl-1-(pyridin-3-yl)ethan-1-amine (A Representative Derivative)

Materials:

-

3-Acetylpyridine

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a solution of 3-acetylpyridine (1.0 mmol) and benzylamine (1.2 mmol) in anhydrous DCM (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-benzyl-1-(pyridin-3-yl)ethan-1-amine.

In Vitro Anticancer Activity: MTT Assay

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.[6]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (positive control)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. The available data, primarily from structurally related pyridine derivatives, strongly suggest that this class of compounds possesses significant potential in oncology, infectious diseases, and neurology. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways, will be crucial for optimizing their therapeutic potential and advancing them towards clinical development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important next steps.

References

- 1. N-(Pyridin-3-ylmethyl)ethylamine Properties, Uses, Safety, Synthesis | Reliable China Supplier & Manufacturer [nj-finechem.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Pivotal Role of 1-Pyridin-3-yl-ethylamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the edifice of medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1][2] Among the vast array of pyridine-containing building blocks, 1-Pyridin-3-yl-ethylamine has emerged as a particularly valuable synthon, offering a versatile platform for the development of novel drug candidates targeting a range of diseases, most notably in the realms of oncology and neuropharmacology.[3][4] Its unique structural features, including a basic ethylamine side chain and a pyridine ring capable of engaging in various non-covalent interactions, make it an attractive starting point for the design of potent and selective inhibitors of key biological targets.[5] This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, primarily driven by their ability to act as potent enzyme inhibitors. The pyridine moiety often serves as a crucial pharmacophore, engaging in hydrogen bonding and other interactions within the active sites of target proteins.[5]

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have shown efficacy in inhibiting various kinases that are critical for cancer cell proliferation and survival.

-

Bcr-Abl Inhibition: A series of pyridin-3-yl pyrimidines has been synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[6][7] Certain compounds within this series, particularly those with halogenated aniline substituents, have exhibited potent Bcr-Abl inhibitory activity.[6]

-

c-KIT Inhibition: 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[7][8] Mutations in c-KIT are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[8] Several of these compounds have demonstrated excellent potency with IC50 values in the nanomolar range and have shown selectivity against a panel of other kinases.[8]

-

Aurora and MPS1 Kinase Inhibition: The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold, which can be conceptually derived from the broader class of pyridine-ethylamine derivatives, has been identified as a ligand-efficient inhibitor of the mitotic kinases Aurora and Monopolar Spindle 1 (MPS1).[9] These kinases are attractive targets for cancer therapy due to their critical roles in cell division.

Antimicrobial Activity

Beyond oncology, derivatives of this compound have also shown promise as antimicrobial agents. A novel series of diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates demonstrated significant antimicrobial activity against a range of bacteria and fungi.[10]

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyridin-3-yl Pyrimidines | Bcr-Abl | K562 | Potent (specific values not provided in abstract) | [6][7] |

| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Imatinib-resistant tumor cells | Nanomolar range (specific values not provided in abstract) | [8] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | - | Ki (µM) - (specific values not provided in abstract) | [9] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | - | Ki (µM) - (specific values not provided in abstract) | [9] |

| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | - | Ki (µM) - (specific values not provided in abstract) | [9] |

| Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates | - | HepG2, MCF7 | Significant cytotoxicity (specific IC50 values not provided in abstract) | [10] |

Table 2: Antimicrobial Activity of Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates

| Organism | Type | Minimum Inhibitory Concentration (µg/mL) | Reference |

| Escherichia coli (NCIM2065) | Gram-negative bacteria | 10-100 | [10] |

| Bacillus subtilis (PC1219) | Gram-positive bacteria | 10-100 | [10] |

| Staphylococcus aureus (ATCC25292) | Gram-positive bacteria | 10-100 | [10] |

| Candida albicans | Fungi | 10-100 | [10] |

| Saccharomyces cerevisiae | Fungi | 10-100 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Synthesis of 1-(3-Pyridyl)ethylamine

This protocol describes a general procedure for the synthesis of the core scaffold, 1-(3-Pyridyl)ethylamine, from 3-acetylpyridine.[3]

Materials:

-

3-Acetylpyridine

-

Potassium carbonate

-

Hydroxylamine hydrochloride

-

Methanol

-

Zinc powder

-

Ammonium chloride

-

Water

Procedure:

-

A mixture of 3-acetylpyridine (0.5 g, 4.1 mmol), potassium carbonate (1.7 g, 12.3 mmol), and hydroxylamine hydrochloride (342 mg, 5 mmol) in methanol (10 mL) is stirred at room temperature for 16 hours.

-

The reaction mixture is filtered, and the filtrate is collected.

-

Zinc powder (1.3 g, 21 mmol) and ammonium chloride (1.1 g, 21 mmol) are added to the filtrate, and the mixture is stirred at room temperature for 24 hours.

-

Water (10 mL) is added to the reaction mixture, and it is filtered again.

-

The filtrate is concentrated under reduced pressure and dried to yield 1-(3-pyridyl)ethylamine as a white solid.

In Vitro Anticancer Drug Screening

The following is a general protocol for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[11][12][13]

Materials:

-

Human cancer cell lines (e.g., K562, HepG2, MCF-7)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

-

Drug Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[11]

-

MTT Assay:

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

-

IC50 Calculation: The IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the drug concentration.[11]

Bcr-Abl Kinase Assay

This protocol outlines a method for assessing the inhibitory activity of compounds against the Bcr-Abl kinase.[14][15][16]

Materials:

-

Bcr-Abl positive cell line (e.g., K562) or recombinant Bcr-Abl enzyme

-

Kinase buffer

-

GST-CrkL fusion protein (or other suitable substrate) immobilized on glutathione-agarose beads

-

ATP

-

Test compounds

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

-

Anti-phosphotyrosine antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Kinase Reaction: In a reaction tube, combine the Bcr-Abl enzyme (or cell lysate), the immobilized substrate, kinase buffer, and the test compound at various concentrations.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction and Wash: Stop the reaction by adding an appropriate stop solution or by placing the tubes on ice. Wash the beads several times with wash buffer to remove unbound reagents.[14]

-

Elution: Elute the phosphorylated substrate from the beads using the elution buffer.[14]

-

Detection: Analyze the amount of phosphorylated substrate by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody.[14]

-

Data Analysis: Quantify the band intensities to determine the extent of kinase inhibition at each compound concentration and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

General workflow for synthesis and evaluation.

Simplified c-KIT signaling pathway.

Role of Aurora kinases in mitosis.

MPS1 kinase in spindle assembly checkpoint.

Conclusion

This compound stands as a testament to the enduring importance of privileged scaffolds in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives have solidified its position as a valuable building block in the medicinal chemist's toolbox. The continued exploration of this scaffold, particularly in the context of kinase inhibition, holds significant promise for the development of next-generation therapeutics to address unmet medical needs in oncology and beyond. The data and protocols presented in this guide aim to facilitate further research and innovation in this exciting and fruitful area of medicinal chemistry.

References

- 1. diva-portal.org [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

- 14. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

The Advent and Evolution of Pyridine-Based Chiral Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold, a cornerstone in heterocyclic chemistry, has given rise to a pivotal class of molecules: pyridine-based chiral amines. These compounds have become indispensable in modern synthetic chemistry and drug development, primarily through their role as highly effective chiral ligands and catalysts in asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of pyridine-based chiral amines. It details key milestones, from the initial derivatization of the pyridine ring to the rational design of sophisticated chiral ligands. The guide summarizes crucial quantitative data, provides detailed experimental protocols for seminal syntheses, and visualizes key reaction pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

Pyridine, first isolated from bone oil in 1849 by Scottish chemist Thomas Anderson, has a rich history intertwined with the advancement of organic chemistry.[1] Its unique electronic properties, arising from the nitrogen heteroatom within the aromatic ring, impart a combination of stability, basicity, and reactivity that has made it a "privileged" scaffold in medicinal chemistry and materials science. The journey from the simple pyridine molecule to the sophisticated chiral amines that are now central to asymmetric catalysis is a testament to over a century of chemical innovation.

The significance of chirality in pharmaceuticals and biological processes became increasingly apparent throughout the 20th century. This understanding fueled the demand for enantiomerically pure compounds, driving the development of asymmetric synthesis. Pyridine-based chiral amines emerged as a powerful solution, offering a tunable and effective platform for inducing stereoselectivity in a vast array of chemical transformations. Their ability to coordinate with metal centers, combined with the stereochemical information embedded in their chiral backbone, allows for the creation of highly organized transition states that favor the formation of one enantiomer over the other.

This guide will trace the historical progression of this important class of molecules, from early concepts to the state-of-the-art applications that are shaping modern drug discovery and fine chemical synthesis.

Historical Milestones in the Development of Pyridine-Based Chiral Amines

The development of pyridine-based chiral amines is not a linear story but rather an interwoven narrative of advancements in pyridine chemistry, asymmetric catalysis, and ligand design.

-

Early Pyridine Chemistry (Late 19th - Early 20th Century): Following Anderson's isolation of pyridine, significant efforts were directed towards its synthesis and the exploration of its fundamental reactivity. The Hantzsch pyridine synthesis, developed in 1881, was a landmark achievement, providing a versatile method for constructing the pyridine ring.[2] Early work focused on understanding the substitution patterns and basic properties of the pyridine nucleus, laying the groundwork for future functionalization.

-

The Dawn of Asymmetric Catalysis (Mid-20th Century): The pioneering work of chemists like William S. Knowles and Ryōji Noyori in the mid to late 20th century on asymmetric hydrogenation using chiral phosphine ligands ignited the field of asymmetric catalysis. This era established the fundamental principles of using chiral ligands to control the stereochemical outcome of metal-catalyzed reactions. While early examples did not heavily feature pyridine-based ligands, they set the stage for their eventual emergence.

-

Emergence of Chiral Pyridine Ligands (Late 20th Century): The 1980s and 1990s saw the rational design and synthesis of the first generations of chiral pyridine-containing ligands. A pivotal moment was the development of Pyridine-oxazoline (PyOx) ligands. These C1-symmetric ligands, featuring a pyridine ring and a chiral oxazoline moiety, proved to be highly effective in a variety of asymmetric reactions.[3] Their modular synthesis allowed for systematic tuning of steric and electronic properties.

-

Sophistication and Diversification (21st Century): The new millennium has witnessed an explosion in the diversity and complexity of pyridine-based chiral ligands. The development of C2-symmetric ligands, such as chiral 2,2'-bipyridines and 2,6-bis(oxazolinyl)pyridines (PyBox), offered new geometries and coordination modes, leading to improved enantioselectivities in a broader range of reactions.[4][5] More recently, the focus has shifted towards the creation of highly modular and tunable ligand scaffolds, allowing for rapid optimization for specific applications.[6] The integration of computational chemistry has further accelerated the design of next-generation ligands with enhanced performance.

Below is a visual representation of the key developmental stages:

Key Classes of Pyridine-Based Chiral Ligands and Their Applications

The versatility of the pyridine scaffold has led to the development of several distinct classes of chiral ligands, each with its own unique structural features and applications in asymmetric catalysis.

Pyridine-Oxazoline (PyOx) Ligands

PyOx ligands are among the earliest and most successful classes of chiral pyridine-containing ligands.[3] They are characterized by a pyridine ring directly attached to a chiral oxazoline ring. The modular nature of their synthesis allows for easy variation of the substituents on both the pyridine and oxazoline rings, enabling fine-tuning of the ligand's steric and electronic properties.

Applications: PyOx ligands have been successfully employed in a wide range of asymmetric reactions, including:

-

Friedel-Crafts reactions

-

Michael additions

-

Aldol reactions

-

Diels-Alder reactions

Chiral 2,2'-Bipyridine Ligands

Chiral 2,2'-bipyridines are C2-symmetric ligands that have found widespread use in asymmetric catalysis.[7] The two pyridine rings can be functionalized with a variety of chiral substituents, creating a well-defined chiral pocket around the metal center.

Applications: These ligands are particularly effective in:

-

Reductive couplings

-

Allylic alkylations

-

Cyclopropanations

-

Copper-catalyzed allylic oxidations[8]

2,6-Bis(oxazolinyl)pyridine (PyBox) Ligands

PyBox ligands are C2-symmetric tridentate ligands that strongly chelate to a metal center.[5] The rigid framework and well-defined chiral environment make them highly effective in controlling the stereochemistry of a reaction.

Applications: PyBox ligands have shown excellent performance in:

-

Asymmetric hydrosilylation of ketones

-

Conjugate additions

-

Aldol reactions

-

Asymmetric addition of alkynes to imines[5]

Chiral Pyridine-Aminophosphine Ligands

This class of P,N-ligands combines the coordinating properties of a pyridine nitrogen with a chiral phosphine moiety.[9] The different electronic properties of the nitrogen and phosphorus atoms create a unique electronic environment at the metal center, influencing both reactivity and enantioselectivity.

Applications: These ligands are particularly useful in:

-

Asymmetric hydrogenation of olefins and imines

-

Asymmetric allylic alkylation

The logical relationship between these ligand classes and their applications can be visualized as follows:

Quantitative Data Summary

The efficacy of pyridine-based chiral amines in asymmetric catalysis is best illustrated through quantitative data from key studies. The following tables summarize representative results for different ligand classes in various reactions, highlighting the high yields and enantioselectivities that can be achieved.

Table 1: Performance of Chiral 2,2'-Bipyridine Ligands in Asymmetric Catalysis

| Ligand | Reaction Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| PINDY | Copper-Catalyzed Allylic Oxidation | Cyclohexene | 70 | 75 | [8] |

| MINDY | Copper-Catalyzed Cyclopropanation | Styrene | 85 | 72 | |

| Axially Chiral Bipyridine | Palladium-Catalyzed [2+2] Annulation | Arylboronic acid & Alkene | 92 | 98 | [10] |

Table 2: Performance of Pyridine-Oxazoline (PyOx) and PyBox Ligands

| Ligand Type | Reaction Type | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| PyBox | Ni-Catalyzed Negishi Cross-Coupling | NiCl2/PyBox | Secondary Allylic Chloride | 85 | 95 | [11] |

| Bridged PyOx | Pd-Catalyzed Allylic Alkylation | [Pd(allyl)Cl]2/Ligand | 1,3-Diphenylallyl acetate | 100 | 68 | [1] |

| PyBox | Cu-Catalyzed Henry Reaction | Cu(OAc)2/Ligand | Benzaldehyde & Nitromethane | 97 | 68 | [1] |

Table 3: Performance of Other Chiral Pyridine Ligands

| Ligand Type | Reaction Type | Catalyst | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Pyridine-Aminophosphine | Ir-Catalyzed Asymmetric Hydrogenation | [Ir(COD)Cl]2/Ligand | (E)-1,2-diphenylethene | >99 | 99 | [9] |

| Guanidine-Amide-Pyridine | Cu-Catalyzed Cyanoalkylalkynylation | CuBr/Ligand | Styrene | 85 | 96 | [12] |

| Bisoxazolinephosphine | Co-Catalyzed [2+2+2] Cycloaddition | Co(acac)2/Ligand | Alkyne & Nitrile | 91 | 94 | [13] |

Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of two key classes of pyridine-based chiral ligands.

Synthesis of a Chiral Pyridine Bis(oxazoline) (PyBox) Ligand

This protocol is adapted from the synthesis of 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine as described by Lou and Fu.[11][14]

Step 1: Synthesis of (S)-2-Amino-4-phenylbutan-1-ol

-

An oven-dried, 250-mL, two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar is purged with argon.

-

Anhydrous THF (200 mL) is added, followed by the portion-wise addition of lithium aluminum hydride (3.98 g, 105 mmol).

-

L-Homophenylalanine (12.5 g, 70.0 mmol) is added in portions over 10 minutes.

-

The reaction mixture is heated at reflux for 24 hours.

-

After cooling to 0 °C, water (10 mL) is added dropwise, followed by 2.5 M NaOH solution (20 mL).

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amino alcohol, which is used in the next step without further purification.

Step 2: Synthesis of the PyBox Ligand

-

To a solution of (S)-2-amino-4-phenylbutan-1-ol (6.60 g, 40.0 mmol) in toluene (30.0 mL) is added 2,6-pyridinedicarbonitrile (2.58 g, 20.0 mmol) and zinc trifluoromethanesulfonate (0.73 g, 2.0 mmol).

-

The reaction mixture is heated at reflux for 24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate (300 mL) and washed sequentially with saturated aqueous NaHCO3 (200 mL) and brine (200 mL).

-

The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired PyBox ligand.

The workflow for this synthesis can be visualized as follows:

Copper-Catalyzed Asymmetric Allylic Alkylation

The following is a general procedure for a copper-catalyzed asymmetric allylic alkylation using a chiral pyridine-based ligand, adapted from the work of Alexakis and coworkers on racemic inert cyclic allylic ethers.[15]

-

In a glovebox, a flame-dried Schlenk tube is charged with CuBr·SMe2 (0.005 mmol, 5 mol%) and the chiral ligand (0.006 mmol, 6 mol%).

-

Anhydrous THF (0.5 mL) is added, and the mixture is stirred for 30 minutes at room temperature.

-

The racemic allylic ether (0.1 mmol) is added, and the mixture is cooled to -78 °C.

-

BF3·OEt2 (0.12 mmol) is added, followed by the dropwise addition of the Grignard reagent (0.2 mmol) over 10 minutes.

-

The reaction is stirred at -78 °C for the specified time (typically 2-12 hours).

-

The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated.

-

The residue is purified by flash chromatography to give the enantioenriched product.

Signaling Pathways and Catalytic Cycles

Understanding the mechanism of action is crucial for the rational design of new catalysts. The following is a proposed catalytic cycle for the copper-catalyzed asymmetric alkylation of an alkenyl pyridine, a reaction that has been instrumental in the synthesis of chiral pyridine derivatives.[16][17]

In this proposed cycle, the active [Cu(I)-L*] catalyst undergoes transmetalation with a Grignard reagent to form an organocopper species. The alkenyl pyridine substrate is activated by a Lewis acid, facilitating coordination to the copper complex to form a π-complex. Subsequent oxidative addition leads to a Cu(III) intermediate, which then undergoes reductive elimination to furnish the desired chiral pyridine product and regenerate the active catalyst.

Conclusion and Future Outlook

The journey of pyridine-based chiral amines from laboratory curiosities to indispensable tools in asymmetric synthesis is a compelling narrative of scientific progress. The modularity, tunability, and effectiveness of these compounds have cemented their status as a "privileged" class of chiral ligands. The ability to achieve high levels of enantioselectivity in a wide array of chemical transformations has had a profound impact on the synthesis of complex molecules, particularly in the pharmaceutical industry.

The future of this field lies in the continued development of novel ligand architectures with even greater activity and selectivity. The integration of high-throughput screening methods and computational modeling will undoubtedly accelerate the discovery of next-generation catalysts. Furthermore, the application of pyridine-based chiral amines in emerging areas such as photoredox catalysis and C-H functionalization promises to open up new frontiers in synthetic chemistry. As the demand for enantiomerically pure compounds continues to grow, pyridine-based chiral amines are poised to remain at the forefront of innovation in asymmetric synthesis for the foreseeable future.

References

- 1. DSpace [researchrepository.universityofgalway.ie]

- 2. researchgate.net [researchgate.net]

- 3. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. cris.tau.ac.il [cris.tau.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photoinduced copper-catalyzed asymmetric cyanoalkylalkynylation of alkenes, terminal alkynes, and oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Synthesis of Pyridines with All-Carbon Quaternary Carbon Centers via Cobalt-Catalyzed Desymmetric [2+2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly enantioselective catalytic synthesis of chiral pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Theoretical Calculations of 1-Pyridin-3-yl-ethylamine Molecular Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals